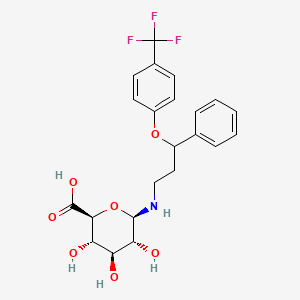

Norfluoxetine N-|A-D-Glucuronide

Description

Overview of Phase II Biotransformation Reactions

Phase II biotransformation reactions, also known as conjugation reactions, are a critical step in the detoxification and excretion of xenobiotics and endogenous compounds. msdmanuals.comopenaccessjournals.com Following Phase I reactions, which introduce or expose functional groups on a molecule, Phase II reactions involve the attachment of an endogenous molecule to this functional group. fiveable.melongdom.org This conjugation process significantly increases the water solubility of the substance, making it easier for the body to excrete through urine or bile. wikipedia.orgdrughunter.com

The most common Phase II reactions include:

Glucuronidation: The most prevalent Phase II reaction, involving the addition of glucuronic acid. longdom.orgjove.com

Sulfation: The transfer of a sulfate (B86663) group. longdom.org

Acetylation: The addition of an acetyl group. drughunter.com

Methylation: The addition of a methyl group. drughunter.com

Glutathione conjugation: The attachment of glutathione. drughunter.com

These reactions are catalyzed by a group of enzymes known as transferases. fiveable.me For instance, UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation. jove.com The efficiency of these enzymes can be influenced by various factors, including genetics, age, and the presence of other drugs, leading to individual differences in drug metabolism. longdom.org

Significance of Conjugation Pathways for Xenobiotic Elimination in Research Models

Conjugation pathways are of paramount importance in drug development and toxicological research. They are the primary mechanism for detoxifying and eliminating a wide array of xenobiotics, including pharmaceuticals, environmental pollutants, and dietary components. wikipedia.orgajpbp.com By converting compounds into more water-soluble forms, conjugation reactions facilitate their removal from the body, thereby reducing their potential for toxicity. frontiersin.orgomicsonline.org

In research models, both in vitro and in vivo, the study of conjugation pathways provides crucial insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. openaccessjournals.com Understanding these pathways helps predict a drug's half-life, potential for drug-drug interactions, and inter-species differences in metabolism. nih.govacs.org For example, the rate and extent of glucuronidation can vary significantly between humans and animal models used in preclinical studies, which can have implications for the translation of research findings. nih.gov

Norfluoxetine (B159337) N-α-D-Glucuronide as a Prototypical N-Glucuronide in Metabolic Studies

Norfluoxetine N-α-D-glucuronide serves as a significant example of an N-glucuronide metabolite in the field of drug metabolism research. It is a metabolite of norfluoxetine, which itself is the primary active metabolite of the widely studied antidepressant, fluoxetine (B1211875). hmdb.camedchemexpress.com The formation of this glucuronide is a key step in the metabolic clearance of fluoxetine.

Context within Norfluoxetine Metabolism Research

Fluoxetine undergoes extensive metabolism in the liver, primarily through N-demethylation to form norfluoxetine. pharmgkb.orgnih.gov Both fluoxetine and norfluoxetine are then subject to further metabolic processes, including glucuronidation, to facilitate their excretion. acs.orgdrugbank.com The formation of Norfluoxetine N-α-D-Glucuronide is an example of N-glucuronidation, a process where glucuronic acid is attached to a nitrogen atom in the substrate molecule. jove.comhmdb.ca This reaction is catalyzed by UGT enzymes and is a common pathway for drugs containing amine groups. nih.govnih.gov

Importance of Glucuronide Conjugation in Research on Drug Disposition

Glucuronide conjugation is a major determinant of drug disposition, influencing how a drug and its metabolites are distributed and eliminated from the body. helsinki.fi The addition of the highly polar glucuronic acid moiety dramatically alters the physicochemical properties of the parent compound, generally rendering it inactive and facilitating its excretion in urine and/or bile. wikipedia.orgnih.gov

Research into glucuronide conjugation is critical for several reasons:

Predicting Drug Clearance: The efficiency of glucuronidation is a key factor in determining the rate at which a drug is cleared from the body.

Understanding Drug-Drug Interactions: Co-administered drugs can compete for the same UGT enzymes, leading to potential drug-drug interactions that can alter the metabolism and clearance of one or both drugs. mdpi.com

Assessing Interspecies Variability: Significant differences in UGT enzyme activity exist between species, which can complicate the extrapolation of preclinical animal data to humans. nih.govhyphadiscovery.com

The study of specific glucuronide metabolites like Norfluoxetine N-α-D-Glucuronide provides valuable data for building and refining pharmacokinetic models, ultimately contributing to a more comprehensive understanding of drug behavior in biological systems. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZQMXPRYAFVRG-OJRVOLPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CCN[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858217 | |

| Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96735-72-7 | |

| Record name | 1-Deoxy-1-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96735-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norfluoxetine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Formation and Mechanistic Aspects of Norfluoxetine N α D Glucuronide

Identification and Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation

The N-glucuronidation of amine-containing compounds is a well-established metabolic pathway. While multiple UGT isoforms can catalyze the glucuronidation of primary and secondary amines, specific enzymes exhibit distinct substrate preferences. psu.edu Although direct enzymatic studies on norfluoxetine (B159337) are limited, the roles of key UGT isoforms in amine glucuronidation provide a framework for understanding its metabolism.

Primary Role of UGT1A4 in Tertiary Amine N-Glucuronidation

UGT1A4 is widely recognized as a primary enzyme responsible for the N-glucuronidation of a diverse range of compounds, including primary, secondary, and notably, tertiary amines. nih.govnih.gov Its distinct ability to conjugate tertiary amines, a reaction not efficiently catalyzed by many other UGTs, has been a major focus of research. nih.gov While norfluoxetine is a primary amine, UGT1A4's broad substrate capacity for various amine classes makes it a potential candidate for catalyzing norfluoxetine N-glucuronidation. psu.edunih.gov Studies have shown that UGT1A4 catalyzes the glucuronidation of planar amines as well as bulkier amine compounds. psu.edu However, without direct experimental evidence, its specific contribution to norfluoxetine metabolism relative to other UGTs remains presumptive.

Contribution of Other UGT Isoforms (e.g., UGT1A3, UGT2B10)

Other UGT isoforms contribute to the landscape of amine metabolism, though their specific role in the N-glucuronidation of a primary amine like norfluoxetine varies.

UGT1A3: This isoform can catalyze the N-glucuronidation of some amine-containing compounds. nih.gov However, it generally exhibits a much lower efficiency for this reaction compared to UGT1A4, characterized by significantly higher Michaelis-Menten constants (Km), suggesting a limited role in the in vivo clearance of such compounds. psu.edu UGT1A3 is more noted for its activity towards phenolic compounds.

UGT2B10: This enzyme has emerged as a significant catalyst for the N-glucuronidation of certain tertiary amines, in some cases exhibiting higher affinity than UGT1A4. helsinki.fi However, studies on its substrate specificity suggest a clear preference for tertiary amines over primary or secondary amines, for which it has shown to be inactive in tested cases. doi.org This substrate preference makes it less likely that UGT2B10 is a major contributor to the direct glucuronidation of the primary amine norfluoxetine.

UGT2B7: Notably, UGT2B7 has been identified as the specific isoform responsible for the N-glucuronidation of carbamazepine, a primary amine. This was the first reported instance of primary amine glucuronidation by UGT2B7, highlighting that isoforms outside of the UGT1A family can be responsible for this type of conjugation. nih.gov This finding suggests UGT2B7 could also be a candidate for investigation in norfluoxetine metabolism.

Substrate Specificity and Regioselectivity in Glucuronide Formation

The efficiency and site of glucuronidation are dictated by the chemical structure of the substrate and the specific UGT isoform catalyzing the reaction.

Structural Determinants of Glucuronidation at the Nitrogen Atom

The formation of Norfluoxetine N-α-D-Glucuronide involves the conjugation of glucuronic acid to the primary amine nitrogen of norfluoxetine. hmdb.ca The key structural feature of the substrate is the presence of a nucleophilic nitrogen atom that can attack the C1 position of the UDP-glucuronic acid (UDPGA) cofactor in an SN2 reaction. nih.govhelsinki.fi For amine substrates, UGT isoforms like UGT1A4 have a binding site that accommodates the aglycone (the non-sugar part of the molecule, i.e., norfluoxetine) in a way that facilitates this reaction. nih.gov The hydrophobicity and steric properties of the molecule are also determining factors, with the lipophilic nature of norfluoxetine facilitating its entry into the microsomal membrane where the UGT enzymes are located. nih.gov

Preferred Site of Glucuronidation (e.g., N3 in related compounds)

For norfluoxetine, which has a single primary amine, the site of glucuronidation is unequivocally the nitrogen atom, leading to the formation of an N-glucuronide. hmdb.ca In more complex molecules with multiple potential nitrogen sites, regioselectivity becomes a critical aspect of metabolism. For instance, in the N-glucuronidation of the imidazole (B134444) derivative medetomidine, UGT2B10 and UGT1A4 exhibit different regioselectivity, forming glucuronides at either the N1 or N3 position of the imidazole ring. helsinki.fi Studies showed that for levomedetomidine, UGT2B10 was highly regioselective, producing only the N3-glucuronide. helsinki.fi While norfluoxetine does not present such ambiguity, these findings illustrate the precise structural recognition by UGT enzymes that directs glucuronidation to a specific atom.

Kinetic Parameters and Enzyme Kinetics of Norfluoxetine N-Glucuronidation

To provide context, kinetic data for the N-glucuronidation of other amine substrates by relevant UGT isoforms are presented below. These values demonstrate the range of affinities and catalytic efficiencies observed for these enzymes. For example, UGT2B10 often shows a high affinity (low Km) for tertiary amines, whereas UGT1A4 can have a lower affinity (higher Km) but a greater maximal velocity (Vmax). psu.edu The kinetics of carbamazepine, a primary amine, by UGT2B7 show a Km value of 214 µM. nih.gov

| Enzyme | Substrate (Amine Type) | Apparent Km (µM) | Vmax (relative units or pmol/min/mg) | Reference |

|---|---|---|---|---|

| UGT1A4 | Imipramine (Tertiary) | 0.70 mM (low-affinity) | 0.90 nmol/min/mg | psu.edu |

| UGT2B7 | Carbamazepine (Primary) | 214 | 0.79 pmol/min/mg | nih.gov |

Determination of Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for its substrate.

Currently, there is a notable absence of published studies that have specifically determined the Km value for the enzymatic formation of Norfluoxetine N-α-D-Glucuronide. While physiologically based pharmacokinetic (PBPK) models for fluoxetine (B1211875) and norfluoxetine have incorporated UGT-mediated glucuronidation as a clearance pathway, these models often rely on estimated parameters rather than experimentally derived Km values for this specific metabolite. sci-hub.se The lack of this data prevents a quantitative assessment of the affinity of the involved UGT isoforms for norfluoxetine.

Analysis of Maximum Reaction Velocity (Vmax)

The maximum reaction velocity (Vmax) represents the maximum rate at which an enzyme can catalyze a reaction when it is saturated with the substrate. This parameter is directly proportional to the enzyme concentration and its catalytic efficiency.

Similar to the Km value, specific Vmax values for the formation of Norfluoxetine N-α-D-Glucuronide have not been reported in the available scientific literature. The determination of Vmax would be crucial for understanding the maximum capacity of the body to eliminate norfluoxetine through this glucuronidation pathway. Without this data, a complete kinetic profile of this metabolic route cannot be established.

Inhibitory Kinetics of UGTs

The inhibition of UGT enzymes can lead to significant drug-drug interactions, as the clearance of a co-administered drug that is a UGT substrate may be reduced, leading to its accumulation and potential toxicity. UGT inhibition can be competitive, non-competitive, or uncompetitive, and is characterized by the inhibition constant (Ki).

While there is extensive research on the inhibitory effects of various compounds on different UGT isoforms, specific studies detailing the inhibitory kinetics of UGTs involved in Norfluoxetine N-α-D-Glucuronide formation are not available. General UGT inhibitors have been identified, and some studies have investigated the inhibitory potential of fluoxetine and norfluoxetine on other metabolic enzymes, particularly cytochrome P450s. nih.govnih.gov However, the specific interactions of other drugs as inhibitors of norfluoxetine glucuronidation have not been characterized.

Stereochemical Considerations in the Biosynthesis of Norfluoxetine N-α-D-Glucuronide

Fluoxetine is a chiral molecule and is administered as a racemic mixture of (R)- and (S)-enantiomers. Its primary metabolite, norfluoxetine, is also chiral. The stereochemistry of these compounds plays a critical role in their metabolism and pharmacological activity. mdpi.comnih.gov

Enantioselective Formation of Norfluoxetine Glucuronides

The formation of norfluoxetine from fluoxetine is a stereoselective process, primarily mediated by cytochrome P450 (CYP) enzymes. In vivo studies have demonstrated that CYP2D6 is the major enzyme responsible for the N-demethylation of fluoxetine to norfluoxetine, with a clear preference for the (S)-fluoxetine enantiomer. nih.govresearchgate.net The formation of (S)-norfluoxetine is highly dependent on CYP2D6 activity. pharmgkb.org In contrast, CYP2C9 appears to preferentially catalyze the demethylation of (R)-fluoxetine. pharmgkb.org This enantioselective metabolism leads to different plasma concentrations of the (R)- and (S)-norfluoxetine enantiomers.

While the stereoselective formation of norfluoxetine is well-documented, there is a lack of specific research on the enantioselective glucuronidation of the norfluoxetine enantiomers. It is plausible that the UGT enzymes responsible for conjugating norfluoxetine may also exhibit stereoselectivity, preferentially metabolizing either the (R)- or (S)-enantiomer. Stereoselective glucuronidation has been observed for other chiral drugs. sci-hub.se However, without specific studies on norfluoxetine, it is unknown whether such selectivity exists for its glucuronidation and which UGT isoforms might be involved.

Influence of Chiral Centers on Glucuronidation Efficiency

The presence of a chiral center in a drug molecule can significantly influence its interaction with metabolizing enzymes, leading to differences in the efficiency of metabolic reactions for each enantiomer. The distinct three-dimensional arrangement of substituents around the chiral carbon can affect the binding affinity and orientation of the molecule within the active site of the UGT enzyme.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Norfluoxetine N α D Glucuronide in Research Settings

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing drug metabolites like Norfluoxetine (B159337) N-α-D-Glucuronide. The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. Due to the polar and non-volatile nature of the glucuronide conjugate, liquid chromatography is generally the preferred method.

LC methods, particularly when coupled with mass spectrometry (MS), provide the high specificity and sensitivity needed for metabolite analysis. Several LC-based approaches have been developed for the parent compounds, fluoxetine (B1211875) and norfluoxetine, which can be adapted for the glucuronide metabolite.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fluoxetine and its primary metabolite, norfluoxetine, in biological fluids such as serum, plasma, and urine. taylorfrancis.comjrespharm.comnih.gov These methods typically employ reversed-phase columns (e.g., C18 or ODS) with ultraviolet (UV) or mass spectrometric detection. taylorfrancis.comnih.gov

For the analysis of the more polar Norfluoxetine N-α-D-Glucuronide, these reversed-phase methods would need modification. The glucuronide conjugate would elute much earlier than the parent drug and norfluoxetine, potentially co-eluting with other polar endogenous compounds from the sample matrix. To achieve adequate retention and separation, a mobile phase with a lower percentage of organic solvent would likely be required. A study on the analysis of fluoxetine and norfluoxetine in human liver microsomes, where glucuronidation occurs, utilized a reversed-phase ODS column with UV detection at 226 nm, achieving a limit of detection of 5 µg/L for both compounds. nih.gov While this method focused on the parent and N-demethylated metabolite, it highlights a typical starting point for developing a method for the glucuronide.

Table 1: Example of HPLC Conditions for Fluoxetine and Norfluoxetine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase ODS | nih.gov |

| Mobile Phase | n-hexane/acetonitrile (B52724) | nih.gov |

| Detection | UV at 226 nm | nih.gov |

| Sample Type | Human Liver Microsomes | nih.gov |

| Detection Limit | 5 µg/L | nih.gov |

Note: These conditions were established for fluoxetine and norfluoxetine and would likely require optimization for the analysis of the more polar Norfluoxetine N-α-D-Glucuronide, such as adjusting the mobile phase composition to increase retention on the reversed-phase column.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of columns packed with smaller particles (typically sub-2 µm). UHPLC is particularly well-suited for complex bioanalytical applications, such as metabolite profiling. nih.gov

For a polar metabolite like Norfluoxetine N-α-D-Glucuronide, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UHPLC and mass spectrometry (HILIC-UHPLC/MS) is a powerful approach. nih.govplos.org HILIC allows for the retention and separation of highly polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov A metabonomic study investigating the effects of fluoxetine in rats utilized HILIC-UHPLC/MS to identify changes in polar metabolites, demonstrating the technique's ability to provide complementary information to reversed-phase LC. nih.govplos.org This approach would be ideal for separating Norfluoxetine N-α-D-Glucuronide from less polar metabolites and endogenous matrix components.

An improved analytical strategy for fluoxetine and its metabolites in human urine combined microextraction with UHPLC-PDA (Photodiode Array) analysis, showcasing the high throughput and efficiency of modern LC systems. researchgate.net

Table 2: UHPLC-MS/MS Method Parameters for Antidepressant Analysis in Hair

| Parameter | Condition | Reference |

|---|---|---|

| Column | BEH C18 | nih.gov |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297)/acetonitrile | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Sample Type | Hair | nih.gov |

| Limit of Quantification | 0.006 to 0.05 ng/mg | nih.gov |

Note: This method was developed for a panel of 24 antidepressants and their metabolites, including fluoxetine. The high sensitivity demonstrates the potential of UHPLC-MS/MS for detecting trace levels of metabolites like Norfluoxetine N-α-D-Glucuronide.

Two-Dimensional Liquid Chromatography (2D-LC) is a state-of-the-art separation technique that significantly enhances peak capacity and resolving power compared to one-dimensional LC. americanpharmaceuticalreview.comresearchgate.net This is particularly valuable for analyzing trace-level metabolites in highly complex biological matrices like urine or feces extracts. researchgate.netnih.gov In a 2D-LC system, a fraction (or fractions) from the first dimension (¹D) separation is transferred to a second dimension (²D) column with different selectivity for further separation. americanpharmaceuticalreview.com

The heart-cutting 2D-LC approach is especially effective for drug metabolite analysis. americanpharmaceuticalreview.comnih.gov This technique allows for the selective transfer of the metabolite of interest from the ¹D to the ²D column, effectively isolating it from interfering matrix components. chromatographyonline.com This can be combined with large-volume injection and online preconcentration to achieve extremely low detection limits. nih.gov While no specific 2D-LC method for Norfluoxetine N-α-D-Glucuronide has been published, the principles have been successfully applied to other drug metabolites. For instance, a heart-cutting 2D-LC method was developed for the analysis of paracetamol metabolites, demonstrating the ability to separate highly polar glucuronide conjugates from other related compounds. nih.gov Such a strategy would be highly applicable for the selective analysis and purification of Norfluoxetine N-α-D-Glucuronide for subsequent structural identification or quantification. chromatographyonline.com

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a robust technique that has been extensively used for the analysis of fluoxetine and norfluoxetine. jrespharm.comnih.govjrespharm.com However, GC analysis is generally limited to thermally stable and volatile compounds.

Norfluoxetine N-α-D-Glucuronide, being a large, polar, and thermally labile molecule, is not amenable to direct GC analysis. To be analyzed by GC, the glucuronide conjugate must first be cleaved, typically through enzymatic or chemical hydrolysis, to release the free norfluoxetine. Subsequently, the resulting norfluoxetine, which still contains a secondary amine and a hydroxyl group, requires derivatization to increase its volatility and thermal stability. jrespharm.com Common derivatization agents used for fluoxetine and norfluoxetine include pentafluoropropionic anhydride. nih.gov

Therefore, GC methodologies can only provide an indirect measure of Norfluoxetine N-α-D-Glucuronide after a hydrolysis step. This process measures the total concentration of the aglycone (norfluoxetine) released from its conjugated form and does not provide information on the intact glucuronide. Several GC-MS methods have been validated for the sensitive detection of norfluoxetine in biological samples like blood and urine, with limits of detection in the low ng/mL range. jrespharm.comnih.gov

Table 3: Example of GC-MS Conditions for Norfluoxetine (Post-Derivatization)

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Pentafluoropropionic anhydride | nih.gov |

| Column | HP-5MS capillary column | jrespharm.com |

| Detection | Mass Spectrometry (MS) | nih.govjrespharm.com |

| Sample Type | Blood, Urine, Tissues | nih.gov |

| Limit of Detection | 12.5 µg/L | nih.gov |

Note: This method applies to norfluoxetine after extraction and derivatization. For the analysis of Norfluoxetine N-α-D-Glucuronide, a preliminary hydrolysis step would be mandatory.

Fluoxetine is a chiral molecule administered as a racemic mixture of (R)- and (S)-enantiomers. Its primary metabolite, norfluoxetine, is also chiral. The metabolic processes, including N-demethylation and glucuronidation, can be stereoselective, leading to different plasma concentrations of the individual enantiomers. nih.gov Consequently, the analysis of the individual stereoisomers of Norfluoxetine N-α-D-Glucuronide is important for a comprehensive understanding of its pharmacology.

Enantioselective chromatography is the method of choice for separating stereoisomers. This is typically achieved using chiral stationary phases (CSPs) in either LC or GC. For the separation of fluoxetine and norfluoxetine enantiomers, several chiral LC methods have been developed. nih.govcore.ac.uk Chiral columns based on α₁-acid glycoprotein (B1211001) (AGP) have been successfully used in LC-MS/MS methods to resolve all four enantiomers ((R)- and (S)-fluoxetine, and (R)- and (S)-norfluoxetine) in wastewater samples. nih.gov Another study demonstrated good separation using a Chirobiotic V column. core.ac.uk

These principles are directly applicable to the stereoisomer analysis of Norfluoxetine N-α-D-Glucuronide. The separation would be more complex due to the additional chiral centers present in the glucuronic acid moiety. A chiral GC/MS method using a cyclodextrin-based chiral column (HYDRODEX β-6TBDM®) has also been developed for the enantiomers of fluoxetine and norfluoxetine. um.edu.mt However, as with non-chiral GC, this would require hydrolysis and derivatization prior to analysis, which would result in the loss of stereochemical information related to the intact glucuronide. Therefore, chiral LC is the most suitable technique for the direct enantioselective analysis of Norfluoxetine N-α-D-Glucuronide.

Table 4: Chiral LC-MS/MS Method for Fluoxetine and Norfluoxetine Enantiomers

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiral α₁-acid glycoprotein (AGP) | nih.gov |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 4.4) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Resolution (Rs) | > 2.0 for all enantiomers | nih.gov |

| Application | Trace analysis in wastewater | nih.gov |

Note: This method demonstrates the successful separation of the parent and primary metabolite enantiomers. A similar approach would be the foundation for developing a method for the more complex stereoisomers of Norfluoxetine N-α-D-Glucuronide.

Enantioselective Chromatography for Stereoisomer Analysis

Mass Spectrometry (MS) Detection Strategies

Mass spectrometry is the definitive technique for the detection and quantification of drug metabolites due to its exceptional sensitivity and selectivity.

A single quadrupole mass spectrometer functions as a mass filter, allowing for the detection of ions based on their mass-to-charge ratio (m/z). In the context of analyzing Norfluoxetine N-α-D-Glucuronide (Molecular Formula: C23H26F3NO7, Molecular Weight: 471.45 g/mol ), a single quadrupole instrument would typically be used in selected ion monitoring (SIM) mode. In this mode, the instrument is set to detect the specific m/z of the protonated molecule [M+H]⁺ (m/z 472.17) or the deprotonated molecule [M-H]⁻ (m/z 470.15). While providing molecular weight confirmation, this technique can be susceptible to interference from other compounds in the matrix that may have the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) provides a significant leap in selectivity and sensitivity by performing two stages of mass analysis. A precursor ion (e.g., the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and dramatically reduces background noise. diva-portal.org

Triple quadrupole mass spectrometers are the gold standard for quantitative bioanalysis using MRM. For Norfluoxetine N-α-D-Glucuronide, the most logical and characteristic fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a neutral loss of the glucuronic acid moiety (176 Da). The resulting product ion is the aglycone, norfluoxetine. This specific transition provides a robust and highly selective method for detection and quantification. nih.govacs.org

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Fragmentation Pathway | Notes |

|---|---|---|---|---|

| Norfluoxetine N-α-D-Glucuronide | 472.17 | 296.14 | Neutral loss of glucuronic acid (-176 Da) | Primary, highly specific transition for quantification. |

| Norfluoxetine (Aglycone) | 296.14 | 134.1 | Fragmentation of the norfluoxetine backbone | Commonly used transition for norfluoxetine analysis. nih.govresearchgate.net |

High-resolution mass spectrometry, utilizing technologies such as Orbitrap or Time-of-Flight (TOF) analyzers, offers an alternative and powerful approach for the analysis of metabolites. nih.govplos.org Unlike QqQ systems that measure nominal mass, HRMS instruments measure mass with very high accuracy (typically <5 ppm error), allowing for the determination of an ion's elemental composition.

For Norfluoxetine N-α-D-Glucuronide, HRMS would be used to detect the precursor ion with high mass accuracy (e.g., m/z 472.1724 for the [M+H]⁺ ion, C23H27F3NO7). Confirmation of the analyte's identity is achieved by analyzing the high-resolution product ion spectrum, which would show the accurate mass of the norfluoxetine fragment (m/z 296.1417 for [C16H19F3NO]⁺) after fragmentation. This capability is particularly valuable for metabolite identification in complex matrices, especially when authentic reference standards for the metabolite are not available.

| Technique | Primary Use | Selectivity | Strengths | Limitations |

|---|---|---|---|---|

| Single Quadrupole (SQ) MS | Molecular weight confirmation | Low | Simplicity, lower cost | Prone to matrix interference |

| Triple Quadrupole (QqQ) MS/MS | Targeted quantification | Very High | Excellent sensitivity and selectivity (MRM), robust | Requires prior knowledge of analyte and fragments |

| High-Resolution MS (HRMS) | Identification and quantification | High | High mass accuracy provides confidence in identification, useful for unknown screening | Higher cost, more complex data analysis |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The selection of an appropriate ionization technique is critical for achieving the desired sensitivity and selectivity in mass spectrometry-based analysis of Norfluoxetine N-α-D-Glucuronide.

Electrospray Ionization (ESI) is the most commonly employed ionization method for the analysis of polar and thermally labile compounds like glucuronide conjugates. sci-hub.se ESI is a soft ionization technique that generates charged droplets from a liquid phase, leading to the formation of protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation. nih.govresearchgate.net This is particularly advantageous for Norfluoxetine N-α-D-Glucuronide, as it allows for the detection of the intact conjugated molecule. The technique is highly compatible with liquid chromatography (LC), making LC-ESI-MS/MS a powerful tool for the simultaneous analysis of fluoxetine, norfluoxetine, and their glucuronidated metabolites. researchgate.netnih.gov In positive ion mode, ESI typically produces protonated molecular ions, which can then be fragmented in the mass spectrometer to provide structural information and enhance quantitative accuracy. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) serves as an alternative to ESI and is suitable for a wide range of molecules, including those with lower polarity. illinois.edunih.gov In APCI, the sample is vaporized in a heated nebulizer and then ionized through a gas-phase ion-molecule reaction initiated by a corona discharge. illinois.edunih.gov This process generally results in protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. illinois.edu While ESI is often preferred for highly polar glucuronides, APCI has been successfully used for the analysis of fluoxetine and norfluoxetine in various matrices. nih.govresearchgate.net Its applicability to Norfluoxetine N-α-D-Glucuronide would depend on the compound's thermal stability, as the vaporization step involves high temperatures. nih.gov APCI can be less susceptible to matrix effects compared to ESI for certain applications and can accommodate higher flow rates from the LC system. illinois.edu

| Ionization Technique | Principle | Applicability to Norfluoxetine N-α-D-Glucuronide | Advantages | Disadvantages |

| Electrospray Ionization (ESI) | Soft ionization creating ions from solution. researchgate.net | Highly suitable due to the polar and thermally labile nature of N-glucuronides. sci-hub.sehmdb.ca | Minimal fragmentation, high sensitivity for polar compounds, direct coupling with LC. nih.govresearchgate.net | Can be susceptible to ion suppression/enhancement (matrix effects). |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization via corona discharge. illinois.edunih.gov | Potentially applicable, though thermal stability is a concern. Used for parent compounds. nih.gov | Handles higher flow rates, may have fewer matrix effects for some compounds. illinois.edu | Requires analyte to be thermally stable and volatile. nih.gov |

Sample Preparation Protocols for Non-Human Biological Matrices and In Vitro Systems

Effective sample preparation is paramount to remove interfering substances from complex biological matrices, thereby improving the accuracy and reliability of the analytical method.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction is a widely used and highly effective technique for the cleanup and pre-concentration of analytes from complex samples like wastewater and biological fluids. researchgate.netjrespharm.comdiva-portal.org For the analysis of fluoxetine and its metabolites, including norfluoxetine, various SPE cartridges are employed. Mixed-mode cartridges, such as Oasis MCX, which combine reversed-phase and cation-exchange mechanisms, have demonstrated high recovery rates (>85%) for fluoxetine and norfluoxetine from fish tissue. nih.gov Reversed-phase sorbents like C18 are also commonly used. researchgate.netrsc.org

The general SPE procedure involves:

Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase. jrespharm.com

Loading: The pre-treated sample is passed through the cartridge, where the analytes of interest are retained on the sorbent. jrespharm.com

Washing: The cartridge is washed with specific solvents to remove interfering compounds while the analytes remain bound. jrespharm.com

Elution: A different solvent or solvent mixture is used to desorb the analytes from the sorbent, resulting in a cleaner, more concentrated sample extract. jrespharm.com

Studies have shown extraction recoveries for fluoxetine and norfluoxetine ranging from 65% to over 90%, depending on the matrix and the specific SPE protocol used. diva-portal.orgresearchgate.net

Protein Precipitation Techniques

Protein precipitation (PPT) is a rapid and straightforward method for sample preparation, particularly for plasma and serum, in high-throughput analyses. researchgate.netresearchgate.net The principle involves adding a precipitating agent to denature and precipitate proteins, which are then removed by centrifugation. mdpi.com

Commonly used precipitating agents include:

Acetonitrile (ACN): This is one of the most effective and widely used organic solvents for PPT. It generally provides high analyte recovery (>80%) and is highly compatible with subsequent LC-MS analysis. nih.govresearchgate.net

Perchloric Acid (PCA) and Trichloroacetic Acid (TCA): These acidic reagents are also effective at precipitating proteins. However, they can lead to lower analyte recovery due to co-precipitation and may require additional steps to adjust the pH of the supernatant, which can be harsh on analytical columns. mdpi.comnih.gov

For the analysis of fluoxetine and its metabolites, a simple PPT protocol often involves adding acetonitrile (e.g., in a 2:1 or 3:1 ratio to the plasma sample), vortexing, and centrifuging to obtain a clear supernatant for injection. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classical sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govresearchgate.net LLE is effective for cleaning up biological samples and has been used for the determination of fluoxetine and norfluoxetine in plasma. jrespharm.comnih.gov The choice of organic solvent is crucial and depends on the polarity and pKa of the target analytes. Following extraction, the organic layer containing the analytes is separated, evaporated, and the residue is reconstituted in a mobile phase-compatible solvent for analysis. nih.gov While effective, LLE can be more labor-intensive and use larger volumes of organic solvents compared to other methods like SPE. researchgate.netresearchgate.net

| Sample Preparation Method | Principle | Typical Recovery | Pros | Cons |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. researchgate.net | 65-105% nih.govdiva-portal.orgrsc.org | High selectivity, high recovery, allows for pre-concentration. researchgate.net | Can be more time-consuming and costly than PPT. researchgate.net |

| Protein Precipitation (PPT) | Protein removal by denaturation with a solvent or acid. mdpi.com | >80% (with ACN) nih.gov | Fast, simple, inexpensive, suitable for high-throughput. researchgate.netresearchgate.net | Less clean extract (matrix effects), sample dilution. mdpi.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquids. researchgate.net | 70-90% semanticscholar.org | Provides a very clean extract. researchgate.net | Labor-intensive, requires large solvent volumes, can be difficult to automate. researchgate.netresearchgate.net |

Enzymatic Hydrolysis for Total Glucuronide Quantification

To measure the total concentration of an analyte (i.e., the sum of the free form and its glucuronidated conjugate), an enzymatic hydrolysis step is required prior to extraction and analysis. restek.com This is essential for understanding the full extent of metabolism and exposure. The process utilizes the β-glucuronidase enzyme to cleave the glucuronic acid moiety from the aglycone (in this case, norfluoxetine). restek.comsigmaaldrich.com

The reaction involves incubating the biological sample (e.g., urine) with a β-glucuronidase enzyme, often sourced from Helix pomatia or a genetically engineered source like E. coli. restek.comsigmaaldrich.comnih.gov Key parameters that must be optimized for complete hydrolysis include the type and amount of enzyme, incubation temperature, and incubation time. nih.gov For example, complete hydrolysis of N-glucuronides may require incubation at 37°C for 4 hours or more with a sufficient concentration of enzyme (e.g., ≥30 units/μL of urine). nih.gov Following hydrolysis, the sample is processed using one of the extraction methods described above to quantify the liberated norfluoxetine. The difference in concentration between hydrolyzed and non-hydrolyzed samples provides the concentration of the Norfluoxetine N-α-D-Glucuronide. nih.gov

Validation Parameters for Analytical Method Development

The development of a reliable analytical method requires rigorous validation to ensure its performance is suitable for its intended purpose. For the quantitative analysis of Norfluoxetine N-α-D-Glucuronide, the following parameters are typically assessed:

Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. It is typically evaluated by analyzing calibration standards at multiple concentration levels and assessing the correlation coefficient (R²) of the resulting curve, which should ideally be >0.99. nih.govcsic.es

Accuracy: This measures the closeness of the mean test results to the true concentration. It is expressed as a percentage of the nominal value and is determined by analyzing quality control (QC) samples at different concentrations. nih.govnih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: intra-assay precision (repeatability within the same day) and inter-assay precision (reproducibility across different days). It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which is typically required to be within ±15-20%. nih.govcsic.esnih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, with a defined signal-to-noise ratio (typically ≥3). nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. csic.esnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. nih.govnih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard containing the same amount of analyte. nih.govresearchgate.netmdpi.com

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte, which can cause ion suppression or enhancement. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage). nih.govsci-hub.se

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity (R²) | Proportionality of signal to concentration. | > 0.99 nih.govcsic.es |

| Accuracy | Closeness to the true value. | Within 85-115% of nominal value (80-120% at LOQ). nih.gov |

| Precision (CV%) | Scatter of replicate measurements. | ≤ 15% (≤ 20% at LOQ). nih.govnih.gov |

| Recovery | Extraction efficiency. | Consistent, precise, and reproducible. researchgate.netmdpi.com |

| Selectivity | No significant interference at the analyte's retention time. nih.gov | Response of interfering peaks <20% of LOQ. |

| Stability | Analyte integrity under various conditions. nih.gov | Concentration change within ±15% of initial. sci-hub.se |

Linearity and Calibration Range

No specific data on the linearity and calibration range for the direct analysis of Norfluoxetine N-α-D-Glucuronide was found. Analytical methods for the parent compound, norfluoxetine, have demonstrated linearity across various concentration ranges, such as 5 to 400 ng/g in meconium. sci-hub.se

Limits of Detection (LOD) and Quantification (LOQ)

Specific limits of detection and quantification for Norfluoxetine N-α-D-Glucuronide are not reported in the reviewed literature. For norfluoxetine, LOD and LOQ values vary depending on the matrix and analytical technique, with values reported as low as 10 ng/g for LOD and 5-20 ng/g for LOQ in meconium. sci-hub.se In wastewater analysis, method quantification limits for norfluoxetine enantiomers ranged from 0.9 to 4.3 ng/L. nih.govdiva-portal.org

Accuracy and Precision

Data on the accuracy and precision of analytical methods specifically for Norfluoxetine N-α-D-Glucuronide is unavailable. For norfluoxetine, accuracy has been reported to be within 90.6-111.5% in meconium analysis, with imprecision (relative standard deviation) not exceeding 14.6%. sci-hub.se In wastewater analysis, the inter-assay precision for norfluoxetine enantiomers was reported with relative standard deviations equal to or lower than 0.56% and 0.81% in raw and treated wastewaters, respectively. nih.gov

Matrix Effects and Recovery

There is no specific information detailing the investigation of matrix effects and recovery for Norfluoxetine N-α-D-Glucuronide. Studies on norfluoxetine in wastewater have investigated matrix effects, with matrix factors determined to be between 38–47%. diva-portal.org Extraction recovery for norfluoxetine from wastewater has been reported to be in the range of 65% to 82%. nih.govdiva-portal.org

Stability Studies in Research Samples

No stability studies specifically focusing on Norfluoxetine N-α-D-Glucuronide in various biological matrices or research samples were identified. Stability data is available for the parent compound, fluoxetine, in stored plasma, aqueous, and methanolic solutions. researchgate.net

The absence of dedicated research on the direct analysis of Norfluoxetine N-α-D-Glucuronide highlights a potential area for future investigation in the field of pharmaceutical analysis and pharmacokinetics. The development and validation of such methods would provide a more complete understanding of the metabolic fate of fluoxetine.

Computational and in Silico Approaches in Norfluoxetine Glucuronide Research

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. sci-hub.seresearchgate.netnih.gov By integrating physicochemical properties of a compound with physiological data from virtual populations, PBPK models can predict concentration-time profiles in plasma and various tissues. nih.govsci-hub.se

Integration of Glucuronidation Pathways into PBPK Models

The formation of Norfluoxetine (B159337) N-β-D-Glucuronide is a key phase II metabolic pathway for norfluoxetine, occurring primarily in the liver. iarc.frnih.govuc.pt To accurately predict the pharmacokinetics of norfluoxetine, it is essential to incorporate this glucuronidation pathway into PBPK models.

| Parameter Category | Parameter | Value/Method | Source |

|---|---|---|---|

| Physicochemical | Molecular Weight (g/mol) | 295.3 | sci-hub.se |

| Physicochemical | LogP | 3.8 | sci-hub.se |

| Physicochemical | pKa (Base) | 9.0 | sci-hub.se |

| Distribution | Volume of Distribution (Vss, L/kg) | 10.67 (Calculated) | sci-hub.se |

| Metabolism | Primary Metabolism | CYP2D6, CYP2C19, CYP3A4 | sci-hub.senih.gov |

| Metabolism | Additional HLM Clearance (Glucuronidation, etc.) | 1.25 L/h (Parameter Estimation) | sci-hub.se |

| Simulation Software | Platform | SimCYP® Simulator, GastroPlus™ | simulations-plus.comnih.gov |

Simulation of Disposition in Virtual Populations

A significant advantage of PBPK modeling is the ability to simulate drug disposition in virtual populations, reflecting real-world demographic, genetic, and physiological diversity. page-meeting.orgnih.gov PBPK models for fluoxetine (B1211875) and norfluoxetine have been used to simulate their concentration-time profiles in virtual healthy individuals. nih.govresearchgate.net

For example, a validated PBPK model was used to simulate the pharmacokinetics of fluoxetine and norfluoxetine in a virtual population of 1,000 healthy Korean individuals using the SimCYP® version 19 simulator. nih.gov Such simulations allow for the prediction of pharmacokinetic parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) and can assess the impact of genetic polymorphisms in metabolizing enzymes on drug exposure. nih.govbiorxiv.org The results of these simulations are often compared with actual clinical study data to verify and refine the model's predictive accuracy. sci-hub.senih.gov Successful models have demonstrated that simulated concentration profiles fit well with observed clinical data, with predicted-to-observed ratios for key pharmacokinetic parameters falling within a 2-fold range. sci-hub.sesimulations-plus.com This capability is crucial for predicting interindividual variability and optimizing study designs without the need for extensive clinical trials. sci-hub.secertara.com

Molecular Docking and Dynamics Simulations of UGT-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and understand the interactions between a ligand, such as norfluoxetine, and its target protein, such as a UDP-glucuronosyltransferase (UGT) enzyme, at an atomic level. mdpi.com

Molecular docking predicts the preferred orientation and binding affinity of a substrate within the active site of an enzyme. researchgate.netresearchgate.net This method involves computationally placing the three-dimensional structure of the substrate into the binding pocket of the enzyme's 3D model. While specific molecular docking studies detailing the interaction between norfluoxetine and UGT isoforms were not prominent in the reviewed literature, this approach is widely used for other drug-metabolizing enzymes. researchgate.netcore.ac.uk For norfluoxetine glucuronidation, docking could be used to predict which UGT isoforms are most likely to bind the substrate and to identify the key amino acid residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) studies are in silico techniques used to build predictive models that correlate the chemical structure of compounds with their metabolic properties. tandfonline.comnih.gov These models are essential for high-throughput screening of new chemical entities and for understanding the features that govern metabolism by enzymes like UGTs. nih.govnih.gov

Prediction of Glucuronidation Sites

A primary application of QSAR/SMR is the prediction of the site of metabolism (SOM) on a molecule. For UGT-mediated metabolism, this involves identifying which functional group (e.g., hydroxyl, amine, carboxylic acid) is most likely to undergo glucuronidation. nih.gov Since norfluoxetine possesses a secondary amine, N-glucuronidation is a known metabolic pathway. hmdb.camdpi.com

Various computational models have been developed to predict UGT SOMs. These models often use machine learning algorithms, such as support vector machines (SVM), and are trained on large datasets of known UGT substrates. nih.gov The chemical structure is encoded using a series of 'local' and 'global' molecular descriptors that characterize atomic reactivity, bonding strength, and physicochemical properties. nih.gov Other approaches include pharmacophore modeling, which defines the essential 3D arrangement of chemical features required for a molecule to be recognized as a substrate. nih.govnih.gov For several UGT isoforms, including UGT1A1, UGT2B7, and UGT1A3, pharmacophore models have been successfully developed that include a mandatory "glucuronidation site" feature along with other features like hydrophobic regions and hydrogen bond acceptors. tandfonline.comnih.govnih.gov

Assessment of Reactivity and Affinity

Beyond identifying the site of metabolism, QSAR and SMR models can also predict the reactivity and binding affinity (e.g., Km or Ki values) of substrates for UGT enzymes. nih.govtandfonline.com This is critical for assessing how efficiently a compound like norfluoxetine is metabolized via glucuronidation.

3D-QSAR models, such as those built using Comparative Molecular Field Analysis (CoMFA) or the VolSurf approach, correlate the 3D properties of molecules with their metabolic rates. nih.govtandfonline.com For example, a 3D-QSAR model for UGT2B7 substrates successfully predicted the Km values for a set of test compounds. nih.govtandfonline.com These models identified key chemical features that influence enzyme-substrate binding, including molecular size and shape, hydrophobicity, and hydrogen-bonding capacity. nih.govtandfonline.com Pharmacophore models for UGT1A1 have demonstrated the importance of having two hydrophobic domains at specific distances from the glucuronidation site for effective binding. nih.gov By applying such models, researchers can assess the likelihood and efficiency of norfluoxetine glucuronidation, providing valuable data for broader pharmacokinetic predictions.

| UGT Isoform | Model Type | Key Predictive Features/Descriptors | Predicted Endpoint | Source |

|---|---|---|---|---|

| UGT1A1 | 3D-QSAR / Pharmacophore | Two hydrophobic domains, glucuronidation site | Binding Affinity (Ki,app) | nih.gov |

| UGT2B7 | 3D-QSAR (Pharmacophore) | One glucuronidation site, one H-bond acceptor, three hydrophobic regions | Binding Affinity (Km) | nih.govtandfonline.com |

| UGT2B7 | 3D-QSAR (VolSurf) | Molecular size/shape, integy moments, capacity factors, H-bonding, logP | Binding Affinity (Km) | nih.govtandfonline.com |

| UGT1A3 | Pharmacophore | One glucuronidation site, two H-bond acceptors | Substrate Activity | tandfonline.com |

| General UGTs | SVM / Machine Learning | 'Local' and 'global' descriptors (atomic reactivity, bonding strength) | Site of Metabolism (SOM) | nih.gov |

Future Research Directions and Unaddressed Questions in Norfluoxetine N α D Glucuronide Research

Comprehensive Elucidation of Less Characterized Metabolic Pathways

A significant portion of fluoxetine's metabolic end products, estimated to be more than half, remains unknown. pharmgkb.org The primary elimination route involves oxidative metabolism and conjugation, yet the full scope of these pathways is not completely mapped out. pharmgkb.orgmdpi.com While the formation of Norfluoxetine (B159337) N-α-D-Glucuronide is a known pathway, other potential transformations of norfluoxetine are not well-characterized. hmdb.cacsic.es For instance, beyond N-demethylation and subsequent glucuronidation, O-dealkylation pathways leading to metabolites like p-trifluoromethylphenol have been identified for the parent drug and may also be relevant for norfluoxetine. unipd.itdrugbank.com

Future research must prioritize the identification and structural elucidation of these currently unknown metabolites. This involves moving beyond the primary focus on norfluoxetine and its direct glucuronide to explore other potential conjugation reactions (e.g., sulfation) or oxidative modifications that norfluoxetine might undergo. Physiologically based pharmacokinetic (PBPK) models have incorporated additional clearance pathways for norfluoxetine, such as UGT-mediated glucuronidation, to better fit clinical data, highlighting the recognized but incompletely understood role of these alternative routes. sci-hub.se

Table 1: Known and Postulated Metabolic Pathways of Fluoxetine (B1211875) and Norfluoxetine

| Precursor | Metabolic Pathway | Resulting Metabolite(s) | Status |

|---|---|---|---|

| Fluoxetine | N-demethylation (CYP2D6, CYP2C19, etc.) | Norfluoxetine | Well-characterized pharmgkb.org |

| Fluoxetine | Glucuronidation | Fluoxetine Glucuronide | Identified csic.es |

| Norfluoxetine | N-Glucuronidation | Norfluoxetine N-α-D-Glucuronide | Identified hmdb.ca |

| Fluoxetine/Norfluoxetine | O-dealkylation (CYP2C19, CYP3A4) | p-trifluoromethylphenol | Identified drugbank.com |

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate study of norfluoxetine metabolism necessitates robust analytical methods capable of separating and quantifying not only the parent drug and its primary metabolite but also their various conjugates and stereoisomers from complex biological matrices. Current methodologies predominantly rely on High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). unipd.itnih.govjrespharm.com More advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques are now commonly employed for their superior sensitivity and specificity. acs.orgnih.gov

However, significant challenges remain. The low endogenous concentrations of metabolites like Norfluoxetine N-α-D-Glucuronide demand methods with extremely low limits of quantification. nih.gov Furthermore, the chiral nature of norfluoxetine requires stereoselective assays to differentiate between its enantiomers and their respective glucuronide diastereomers. mdpi.com

Future research should focus on:

Enhancing Sensitivity: Developing next-generation LC-MS/MS methods with improved ionization efficiency and detector sensitivity to reliably measure trace levels of norfluoxetine glucuronides.

Improving Chiral Separation: Advancing chiral chromatography techniques, potentially exploring supercritical fluid chromatography (SFC) or novel chiral stationary phases, to achieve baseline resolution of all stereoisomers. An LC/MS/MS method using isotope discrimination has been noted as a promising approach for analyzing enantiomers without conventional chiral separation. sci-hub.se

Minimizing Matrix Effects: Optimizing sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to reduce interference from biological matrices like plasma and urine, thereby improving accuracy and precision. jrespharm.com

Mechanistic Studies on the Regulation of UGT Expression and Activity

The formation of Norfluoxetine N-α-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. eur.nlnih.gov The expression and activity of these enzymes are highly variable among individuals, which is a critical factor in the disposition of many drugs. nih.gov This variability is influenced by a complex interplay of genetic polymorphisms, transcriptional regulation, and epigenetic factors like microRNAs. nih.govnih.gov For instance, miR-491-3p has been shown to regulate the expression of several UGT1A isoforms in the liver. nih.gov

A significant gap in knowledge is the specific UGT isoform(s) responsible for norfluoxetine glucuronidation. While UGTs are abundant in the liver, they are also present in extrahepatic tissues, including the brain, which could be relevant for the local metabolism of norfluoxetine. frontiersin.orgresearchgate.net Furthermore, there is speculation that fluoxetine or norfluoxetine may themselves induce UGT enzymes, potentially altering their own metabolism over time. uky.edu

Key unaddressed questions for future investigation include:

Which specific UGT isoforms (e.g., from the UGT1A or UGT2B families) are primarily responsible for conjugating norfluoxetine?

What is the impact of known genetic polymorphisms in UGT genes on the rate of norfluoxetine glucuronidation?

How is the expression of norfluoxetine-metabolizing UGTs regulated at the transcriptional and post-transcriptional (e.g., by microRNAs) levels?

Does chronic exposure to fluoxetine or norfluoxetine lead to the induction or inhibition of specific UGT enzymes? nih.gov

Exploration of Specific Transporter Interactions

The movement of metabolites across cellular membranes is often mediated by transporters. While the role of transporters in drug distribution has been studied, their specific interaction with conjugated metabolites like Norfluoxetine N-α-D-Glucuronide at a fundamental level is not well understood. Families of transporters such as Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), Organic Anion Transporting Polypeptides (OATPs), and P-glycoprotein (P-gp) are known to handle various drugs and their metabolites. nih.gov

Future research, distinct from clinical implications of drug distribution, should explore the basic science of whether Norfluoxetine N-α-D-Glucuronide is a substrate for any of these transport proteins. Such studies could utilize in vitro systems, such as cell lines engineered to overexpress specific transporters. Determining if the glucuronide is recognized and transported by specific influx (e.g., OATPs) or efflux (e.g., MRPs, P-gp) transporters would provide crucial information about its cellular and tissue-level processing and ultimate elimination pathway. This remains a largely unexplored area for this specific compound.

Advanced Stereochemical Investigations in Glucuronide Formation and Fate

Stereochemistry is a critical aspect of fluoxetine's pharmacology and metabolism. mdpi.com Fluoxetine is administered as a racemic mixture of R- and S-enantiomers, and its metabolism to norfluoxetine is stereoselective. nih.gov CYP2C9 preferentially metabolizes R-fluoxetine, while CYP2D6 is more involved in the formation of S-norfluoxetine. pharmgkb.org This leads to different plasma concentrations of the enantiomers of both the parent drug and its active metabolite. mdpi.com Notably, S-norfluoxetine is a significantly more potent serotonin (B10506) reuptake inhibitor than R-norfluoxetine. mdpi.comunipd.it

It is highly probable that the subsequent glucuronidation of norfluoxetine is also a stereoselective process, as has been observed for many other chiral drugs. sci-hub.se However, the stereochemical course of Norfluoxetine N-α-D-Glucuronide formation has not been thoroughly investigated.

Future stereochemical studies should aim to:

Determine Enantioselectivity: Use purified UGT isoforms and human liver microsomes to determine the kinetic parameters (Km and Vmax) for the glucuronidation of both S-norfluoxetine and R-norfluoxetine.

Quantify Diastereomers: Develop and validate analytical methods to separately quantify the resulting diastereomers (S-norfluoxetine-N-glucuronide and R-norfluoxetine-N-glucuronide) in biological fluids.

Investigate Differential Fate: Explore whether the two diastereomeric glucuronides have different subsequent fates, for example, in their interaction with membrane transporters or their rate of excretion.

Table 2: Stereochemical Aspects of Fluoxetine Metabolism

| Compound | Enantiomer/Diastereomer | Key Metabolic/Activity Feature | Reference |

|---|---|---|---|

| Fluoxetine | R-fluoxetine | Faster clearance than S-fluoxetine | mdpi.com |

| Fluoxetine | S-fluoxetine | Slower clearance; longer half-life | mdpi.com |

| Norfluoxetine | S-norfluoxetine | ~20 times more potent SSRI than R-norfluoxetine | mdpi.com |

| Norfluoxetine | R-norfluoxetine | Less potent SSRI | mdpi.com |

Integration of Multi-Omics Data for Systems-Level Understanding of Glucuronidation

A holistic understanding of the complex factors regulating norfluoxetine glucuronidation requires an integrative approach. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to build a comprehensive model of this metabolic pathway. quanticate.comtum.de A multi-omics analysis of fluoxetine's action in the brain has already demonstrated the drug's ability to induce profound, region-specific changes in gene expression and chromatin state. nih.gov

Applying a similar systems-level approach to norfluoxetine metabolism could untangle the web of factors contributing to the observed inter-individual variability. Future research should focus on integrating the following datasets:

Genomics: Identifying single nucleotide polymorphisms (SNPs) in UGT genes and regulatory factors associated with altered norfluoxetine glucuronidation rates.

Transcriptomics: Correlating the expression levels (mRNA) of specific UGTs and transporters with plasma concentrations of norfluoxetine and its glucuronide.

Proteomics: Quantifying the protein levels of the relevant UGT enzymes to see how they align with gene expression and metabolic activity.

Metabolomics: Measuring the concentrations of norfluoxetine, its glucuronide, and other related metabolites to provide a direct readout of the pathway's output.

By integrating these layers of biological information, researchers can move beyond studying single components in isolation and develop predictive models that explain the variability in Norfluoxetine N-α-D-Glucuronide formation. tum.de This approach holds the key to a truly comprehensive understanding of this important metabolic pathway.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Norfluoxetine N-β-D-Glucuronide, and how are critical parameters validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment, while nuclear magnetic resonance (NMR) confirms structural integrity. Raman spectroscopy is particularly effective for distinguishing conformational differences between Norfluoxetine N-β-D-Glucuronide and its parent compound, as demonstrated by characteristic amine stretching modes . Validation requires adherence to ICH guidelines, including specificity, linearity, and precision testing.

Q. How should researchers handle and store Norfluoxetine N-β-D-Glucuronide to ensure stability during experimental workflows?

- Methodological Answer : Store lyophilized powder at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks). Avoid repeated freeze-thaw cycles. During handling, use glove boxes for toxicological safety and classify waste according to ISO 14001 standards for professional disposal .

Advanced Research Questions

Q. How can conformational differences between Norfluoxetine N-β-D-Glucuronide and its parent compound explain discrepancies in electrochemical activity data?

- Methodological Answer : Conformational analysis via density functional theory (DFT) and Raman spectroscopy reveals that Norfluoxetine N-β-D-Glucuronide’s glucuronide moiety alters electron distribution, reducing its oxidation potential. This results in a lower signal-to-background (S/B) ratio compared to fluoxetine, often misinterpreted as electrochemical inactivity. Computational modeling of protonated vs. unprotonated states is critical for accurate interpretation .

Q. What experimental strategies can resolve apparent contradictions in electrochemical detection limits for Norfluoxetine N-β-D-Glucuronide compared to its parent compound?

- Methodological Answer : Optimize voltammetric parameters (e.g., scan rate, pH) to enhance electron transfer kinetics. Use glassy carbon electrodes with extended potential windows to detect primary amine oxidation signals (>1.2 V). Cross-validate with LC-MS/MS to confirm the absence of degradation products interfering with electrochemical signals .

Q. What methodological approaches are used to assess the environmental persistence and bioaccumulation of Norfluoxetine N-β-D-Glucuronide in aquatic ecosystems?

- Methodological Answer : Conduct sediment-water partitioning studies using radiolabeled tracers to quantify bioavailability. For bioaccumulation, use LC-MS/MS to measure tissue concentrations in model species (e.g., Lepomis macrochirus). Environmental half-life is determined via photolysis/hydrolysis assays under simulated natural conditions. Field studies should sample both effluent-dominated streams and reference sites to avoid bias .

Q. How do stereochemical considerations influence the in vitro characterization of Norfluoxetine N-β-D-Glucuronide’s metabolic interactions?

- Methodological Answer : Enantiomer-specific assays (e.g., chiral chromatography) reveal that (S)-norfluoxetine exhibits higher CYP3A4 induction (Imax = 2.6-fold, EC50 = 3.9 µM) than the (R)-enantiomer. Use primary hepatocyte models to assess time-dependent inhibition (TDI) kinetics, accounting for additive effects of fluoxetine and norfluoxetine enantiomers .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on Norfluoxetine N-β-D-Glucuronide’s electroactivity in pharmacological studies?

- Methodological Answer : Discrepancies arise from differences in electrode materials and potential windows. Glassy carbon electrodes may miss high-potential oxidation signals; switch to boron-doped diamond electrodes for broader detection ranges. Validate findings with isotopic labeling (e.g., N-deuteration) to track oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.